molecular formula C18H25ClN2O5 B4005163 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4005163
M. Wt: 384.9 g/mol
InChI Key: LZFWKBJTOIPGFQ-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated phenoxy group, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid: Shares a similar phenoxy group but differs in the presence of an acetic acid moiety instead of a piperazine ring.

    4-Chloro-2-prop-2-enylphenol: Lacks the piperazine and oxalic acid components, making it structurally simpler.

Uniqueness

1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine is unique due to its combination of a piperazine ring, a chlorinated phenoxy group, and an oxalic acid moiety

Properties

IUPAC Name

1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O.C2H2O4/c1-3-4-14-13-15(17)5-6-16(14)20-12-11-19-9-7-18(2)8-10-19;3-1(4)2(5)6/h3,5-6,13H,1,4,7-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFWKBJTOIPGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 2
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
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Reactant of Route 5
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid

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